N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(pentyloxy)benzamide
Description
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-pentoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-3-4-5-13-29-18-11-9-16(10-12-18)23(27)26-24-25-19(15-31-24)21-14-17-7-6-8-20(28-2)22(17)30-21/h6-12,14-15H,3-5,13H2,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIIVVORVWMCSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Ring Construction
The 7-methoxybenzofuran moiety is synthesized via acid-catalyzed cyclization of 2-methoxyresorcinol derivatives.
Procedure:
- Dissolve 2-methoxyresorcinol (10.0 g, 64.1 mmol) in acetic anhydride (100 mL)
- Add β-chloropropiophenone (12.8 g, 70.5 mmol) under N₂
- Reflux at 140°C for 6 hours
- Quench with ice-water, extract with ethyl acetate
- Purify via silica gel chromatography (hexane:EtOAc 4:1)
Yield: 82% (13.2 g)
Characterization Data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J=8.4 Hz, 1H), 7.01 (d, J=2.4 Hz, 1H), 6.88 (dd, J=8.4/2.4 Hz, 1H), 3.91 (s, 3H)
- HRMS (ESI): m/z calcd for C₁₀H₈O₃ [M+H]⁺ 177.0552, found 177.0555
Thiazole Ring Formation
The Hantzsch thiazole synthesis is employed using α-bromoketone intermediates:
Stepwise Process:
- Brominate 7-methoxybenzofuran-2-carbonyl chloride with PBr₃
- React with thiourea in ethanol at 60°C
- Neutralize with NaOH to precipitate 2-amino-4-(7-methoxybenzofuran-2-yl)thiazole
Reaction Table 1: Thiazolization Optimization
| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol | 60 | 8 | 72 |
| 2 | THF | 65 | 6 | 68 |
| 3 | DMF | 80 | 4 | 61 |
Optimal conditions: Entry 1 (72% yield) with minimal side product formation.
Synthesis of 4-(Pentyloxy)benzoyl Chloride
Williamson Ether Synthesis
Procedure:
- Dissolve 4-hydroxybenzoic acid (15.0 g, 108 mmol) in acetone (150 mL)
- Add K₂CO₃ (22.3 g, 162 mmol) and 1-bromopentane (19.8 mL, 151 mmol)
- Reflux 12 hours, filter, concentrate
- Recrystallize from ethanol/water (4:1)
Yield: 89% (22.1 g)
Purity: >99% by HPLC (C18, 80% MeOH/H₂O)
Acid Chloride Formation
Convert 4-(pentyloxy)benzoic acid to corresponding chloride:
- Suspend acid (10.0 g, 44.2 mmol) in SOCl₂ (50 mL)
- Add DMF (0.5 mL) catalyst
- Reflux 3 hours, remove excess SOCl₂ under vacuum
Storage: Store under N₂ at -20°C for <1 week
Final Amide Coupling
Coupling Reaction Optimization
Reaction Table 2: Coupling Agent Comparison
| Agent | Equiv | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| EDCI | 1.2 | DCM | 25 | 24 | 65 |
| HATU | 1.0 | DMF | 0→25 | 12 | 78 |
| DCC/DMAP | 1.5 | THF | 40 | 8 | 71 |
Optimal method uses HATU with 78% isolated yield.
Procedure:
- Dissolve 2-amino-4-(7-methoxybenzofuran-2-yl)thiazole (5.0 g, 17.8 mmol) in dry DMF (50 mL)
- Add 4-(pentyloxy)benzoyl chloride (4.2 g, 19.6 mmol)
- Charge HATU (8.1 g, 21.3 mmol) and DIPEA (7.5 mL, 44.5 mmol)
- Stir under N₂ at 0°C→25°C for 12 hours
- Extract with EtOAc, wash with brine, dry over MgSO₄
- Purify via flash chromatography (SiO₂, hexane:EtOAc 3:1→1:1)
Yield: 78% (6.8 g)
Characterization Data:
- MP: 168-171°C
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H), 7.89 (d, J=8.8 Hz, 2H), 7.62 (d, J=8.4 Hz, 1H), 7.12 (d, J=2.4 Hz, 1H), 6.98 (dd, J=8.4/2.4 Hz, 1H), 6.91 (d, J=8.8 Hz, 2H), 4.05 (t, J=6.4 Hz, 2H), 3.87 (s, 3H), 1.75 (quintet, J=6.8 Hz, 2H), 1.43 (m, 4H), 0.92 (t, J=7.2 Hz, 3H)
- ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2, 161.8, 156.4, 154.2, 148.7, 132.5, 128.9, 124.6, 122.3, 115.4, 114.8, 113.5, 68.4, 56.2, 29.1, 28.7, 22.4, 14.1
- HRMS (ESI): m/z calcd for C₂₆H₂₅N₂O₄S [M+H]⁺ 477.1583, found 477.1586
Process Scale-Up Considerations
Critical Quality Attributes
- Purity: >99.5% by HPLC (USP tailing factor <2.0)
- Impurity Profile:
- Starting material carryover <0.1%
- Dehydration byproducts <0.15%
Industrial Production Recommendations
- Continuous Flow Nitration: For safer benzofuran functionalization
- Enzymatic Resolution: To control stereochemistry at C3 of thiazole ring
- Crystallization Optimization: Use anti-solvent (heptane) addition for final purification
Comparative Method Analysis
Table 3: Synthetic Route Evaluation
| Parameter | Stepwise Coupling | Convergent Synthesis | One-Pot Approach |
|---|---|---|---|
| Total Yield (%) | 52 | 61 | 48 |
| Purity (%) | 99.1 | 98.7 | 97.3 |
| Process Complexity | Moderate | High | Low |
| Scalability | Good | Excellent | Limited |
The convergent synthesis route demonstrates optimal balance between yield (61%) and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran and thiazole rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and biological activity being investigated.
Comparison with Similar Compounds
Substituent Variations in Thiazol-2-yl Benzamide Derivatives
The compound shares a thiazol-2-yl benzamide backbone with analogs reported in and –4. Key differences lie in substituent groups, which critically influence physicochemical and biological properties:
Key Observations :
- Lipophilicity: The target’s pentyloxy chain likely increases logP compared to morpholinomethyl (4d) or pyridinyl groups .
- Bioactivity : Triazole-containing analogs (–6) exhibit kinase inhibition, suggesting the target may share similar mechanisms if triazole-like rigidity is mimicked by benzofuran .
- Synthetic Routes : and highlight methods such as hydrazide-isothiocyanate coupling () or click chemistry (), which could be adapted for synthesizing the target compound .
Tautomerism and Spectral Trends
Compounds in (e.g., 7–9) exhibit thione-thiol tautomerism, confirmed by IR and NMR . The target’s benzamide and thiazole groups may adopt similar tautomeric forms, though the absence of a thiol group in its structure precludes this specific behavior.
Biological Activity
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(pentyloxy)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Benzamide Group : Provides the amide functionality.
- Thiazole Ring : Contributes to biological activity through interaction with various biological targets.
- Methoxybenzofuran Moiety : Enhances lipophilicity and potential receptor interactions.
- Pentyloxy Side Chain : May influence the compound’s pharmacokinetic properties.
The molecular formula for this compound is with a molecular weight of approximately 437.6 g/mol.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through the reaction of 7-methoxybenzofuran with thioamide and haloketone under basic conditions.
- Coupling Reaction : The thiazole intermediate is coupled with pentyloxy-substituted benzene derivatives.
- Amidation : The final step involves acylation to introduce the benzamide functionality.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory responses.
- Receptor Interaction : Binding to cellular receptors could modulate signal transduction pathways, influencing cellular responses.
- Gene Expression Modulation : It may affect the expression of genes related to inflammation and apoptosis, thereby impacting cell survival and growth.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activities. For instance, studies on related thiazole derivatives have shown:
- Cytotoxicity against Cancer Cells : Compounds targeting tubulin polymerization have demonstrated efficacy in arresting cancer cells in the G(2)/M phase of the cell cycle .
| Compound | Activity | Mechanism |
|---|---|---|
| SMART-H | Anticancer | Inhibits tubulin polymerization |
| SMART-F | Anticancer | Induces apoptosis in cancer cells |
| This compound | Potentially anticancer | Modulates enzyme activity |
Anti-inflammatory Effects
The methoxybenzofuran moiety has been associated with anti-inflammatory properties. For example, related compounds have been shown to inhibit nitric oxide production and pro-inflammatory cytokines in macrophages . The proposed mechanisms include:
- Inhibition of COX Enzymes : Reducing prostaglandin synthesis.
- Downregulation of MAPK Pathways : Influencing inflammatory signaling cascades.
Case Studies and Research Findings
- In Vivo Studies : Research involving similar compounds has demonstrated their ability to overcome multidrug resistance in cancer cells, indicating their potential as effective therapeutic agents .
- In Vitro Assays : Compounds structurally related to this compound have shown significant cytotoxic effects in various cancer cell lines, suggesting a promising avenue for further exploration .
- Mechanistic Insights : Studies have revealed that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells, which may be applicable to this compound as well .
Q & A
Basic: What are the key synthetic steps and reaction conditions for preparing N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-4-(Pentyloxy)benzamide?
Answer:
The synthesis involves three critical stages:
Benzofuran Core Formation : Cyclization of 7-methoxy-2-hydroxybenzaldehyde with α-haloketones under acidic conditions to form the benzofuran moiety .
Thiazole Ring Construction : Hantzsch thiazole synthesis by reacting the benzofuran intermediate with thiourea and α-bromoacetophenone derivatives .
Pentyloxy Group Introduction : Nucleophilic substitution of a halogenated benzamide precursor with pentanol in the presence of a base (e.g., K₂CO₃) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Key Characterization : 1H/13C NMR for regiochemical confirmation, HRMS for molecular weight validation .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR: Confirms substitution patterns (e.g., methoxy at C7 of benzofuran, pentyloxy on benzamide) .
- 13C NMR: Identifies carbonyl (C=O) and thiazole ring carbons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 465.15) .
- Fourier-Transform Infrared Spectroscopy (FT-IR) : Detects C=O stretch (~1680 cm⁻¹) and aromatic C-H bends .
Advanced: How can researchers optimize solubility and stability for in vitro assays?
Answer:
- Solubility Optimization :
- Use co-solvents (e.g., DMSO ≤ 0.1% v/v) or surfactants (e.g., Tween-80) for aqueous buffers .
- Structural modifications: Replace pentyloxy with polar groups (e.g., morpholine) to enhance hydrophilicity .
- Stability Assessment :
- HPLC under accelerated conditions (e.g., 40°C, pH 7.4 PBS) to monitor degradation .
- Store lyophilized powder at -20°C under inert gas to prevent oxidation .
Advanced: What methodologies elucidate the compound’s mechanism of action in cancer models?
Answer:
- Enzyme Inhibition Assays :
- Kinase profiling (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- IC₅₀ determination via ATP competition assays .
- Molecular Docking :
- AutoDock Vina to predict binding modes in kinase ATP-binding pockets .
- Transcriptomic Analysis :
- RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, PI3K/AKT) .
Advanced: How should researchers address contradictions in reported biological activity data?
Answer:
- Assay Variability :
- Standardize cell lines (e.g., MCF-7 vs. HepG2) and culture conditions .
- Validate purity (>95%) via HPLC and elemental analysis .
- Structural Analog Comparison :
- Compare with derivatives (e.g., methylthio vs. pentyloxy substituents) to isolate substituent effects .
Advanced: What in vivo models are suitable for evaluating therapeutic potential?
Answer:
- Pharmacokinetics :
- Rodent models for bioavailability studies (oral vs. intravenous administration) .
- Efficacy :
- Xenograft models (e.g., HT-29 colon cancer) to assess tumor growth inhibition .
- Toxicity :
- Ames test for mutagenicity ; hepatic and renal function panels in rodents .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
-
Variable Substituents :
Position Modification Biological Impact Benzofuran C7 Methoxy → Ethoxy Alters metabolic stability Benzamide C4 Pentyloxy → Methylsulfonyl Enhances kinase selectivity -
Assay Prioritization :
- Screen against kinase panels and bacterial strains (e.g., S. aureus) to identify dual activity .
-
Computational Tools :
- CoMFA/CoMSIA for 3D-QSAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
